molecular formula C22H11F4N3 B2564344 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-41-8

6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2564344
CAS No.: 901021-41-8
M. Wt: 393.345
InChI Key: AUWBFDGEWRUDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated derivative of the pyrazolo[4,3-c]quinoline scaffold, a tricyclic system known for diverse pharmacological activities. Its structure features fluorine atoms at positions 6 and 8 of the quinoline core and 4-fluorophenyl groups at positions 1 and 3 of the pyrazole ring.

Properties

IUPAC Name

6,8-difluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F4N3/c23-13-3-1-12(2-4-13)20-18-11-27-21-17(9-15(25)10-19(21)26)22(18)29(28-20)16-7-5-14(24)6-8-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWBFDGEWRUDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of fluorine atoms and the pyrazole ring. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Fluorination: Introduction of fluorine atoms at specific positions can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Pyrazole Ring Formation: The pyrazole ring is typically formed through cyclization reactions involving hydrazine derivatives and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. Specifically, 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that compounds with similar structures can interfere with cell cycle progression and induce apoptosis in various cancer cell lines .

Mechanism of Action
The anticancer efficacy is often attributed to the compound's ability to inhibit specific kinases involved in tumor growth. For instance, compounds related to this pyrazoloquinoline have been reported to inhibit MET kinase activity, which is crucial for cancer cell signaling pathways .

Biological Research Applications

Anti-inflammatory Properties
The compound's derivatives have been studied for their anti-inflammatory effects. In vitro studies have shown that certain pyrazoloquinoline derivatives can significantly reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential use in treating inflammatory diseases .

Neuroprotective Effects
There is emerging evidence suggesting that pyrazoloquinolines may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders such as Alzheimer's disease .

Material Science Applications

Fluorescent Materials
The unique fluorinated structure of this compound makes it a candidate for use in developing fluorescent materials. The incorporation of fluorine atoms enhances the photostability and brightness of the resulting materials, which can be utilized in sensors and imaging applications .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazoloquinoline derivatives found that this compound exhibited a notable IC50 value against human cancer cell lines (e.g., MCF-7 breast cancer cells), highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory responses, this compound was shown to reduce TNF-α levels by up to 78% compared to control groups when tested at specific concentrations, suggesting its therapeutic potential in managing inflammatory diseases .

Mechanism of Action

The mechanism by which 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves several molecular targets and pathways:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication and transcription.

    Receptor Binding: The fluorine atoms enhance binding affinity to certain receptors, potentially modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[4,3-c]quinoline derivatives vary in substituents, significantly impacting biological activity and physicochemical properties. Key comparisons include:

Compound ID/Name Substituents Molecular Weight Key Activities/Properties Reference
Target Compound 6,8-difluoro; 1,3-bis(4-fluorophenyl) ~415.44* Hypothesized anti-inflammatory, anti-angiogenic
2i (3-amino-4-(4-hydroxyphenylamino)-derivative) 3-amino; 4-(4-hydroxyphenylamino) N/A Anti-inflammatory (IC50 submicromolar; inhibits iNOS/COX-2)
C350-0671 6,8-difluoro; 1-(4-fluorophenyl); 3-(3-methoxyphenyl) 415.44 Not specified (structural analog)
CGS-9896 Non-fluorinated; anxiolytic derivative N/A Anxiolytic, benzodiazepine receptor ligand
Anti-angiogenic derivatives () Fused pyrazoloquinoline motifs N/A Inhibits endothelial cell proliferation, tumor growth

*Estimated based on similar compounds in .

Key Observations:

  • Amino vs. Fluorine Substituents: Amino-containing derivatives (e.g., 2i, 2m) exhibit potent anti-inflammatory activity via iNOS/COX-2 inhibition . The target compound lacks amino groups but includes fluorine, which may shift activity toward anti-angiogenic or CNS-related targets due to increased lipophilicity .
Anti-Inflammatory Activity
  • Amino Derivatives (2i, 2m): Demonstrated IC50 values in the submicromolar range against LPS-induced NO production, comparable to 1400W (positive control) .
  • Target Compound: Fluorine substituents may reduce direct anti-inflammatory efficacy but improve pharmacokinetic properties (e.g., metabolic stability) .
Anti-Angiogenic and Anticancer Activity
  • Derivatives: Pyrazoloquinolines inhibit endothelial cell migration and tumor growth (e.g., MCF-7, Hela). Fluorine atoms in the target compound could enhance these effects by increasing lipophilicity and target affinity .
  • Microwave-Synthesized Analogues: Moderate-to-good cytotoxicity against MCF-7 and A549 cell lines .

Physicochemical Properties

  • logP/logD: Fluorine substituents increase lipophilicity (e.g., logP ~6.5 for C350-0236 in ), favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Polar Surface Area (PSA): Lower PSA (e.g., 22.7 Ų for C350-0236) compared to hydroxy/methoxy derivatives improves membrane permeability .

Biological Activity

6,8-Difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities. This article reviews the available literature regarding its biological activity, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The compound's structure can be represented as follows:

C19H13F4N3\text{C}_{19}\text{H}_{13}\text{F}_4\text{N}_3

This structure features two fluorophenyl groups and a pyrazoloquinoline core, contributing to its biological efficacy.

Anti-Inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Anti-Inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
6,8-Difluoro...0.39Inhibition of iNOS and COX-2
2i0.25NO production inhibition
2m0.30NO production inhibition

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been extensively studied. These compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involve the modulation of multiple signaling pathways including the MAPK and PI3K/Akt pathways.

In a recent study, a derivative of this compound showed potent inhibitory effects on topoisomerase I and IIα, crucial enzymes for DNA replication and transcription in cancer cells .

Case Study: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated. Compounds have shown promising activity against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundMIC (µg/mL)Target Organism
6,8-Difluoro...1Staphylococcus aureus
Compound A2Escherichia coli
Compound B5Pseudomonas aeruginosa

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Modifications at various positions on the phenyl rings or the pyrazole moiety can enhance potency and selectivity towards specific biological targets. For instance, ortho-substituted compounds often display reduced cytotoxicity while maintaining anti-inflammatory efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves halogenated quinoline precursors (e.g., 2,4-dichloroquinoline-3-carbonitrile) as starting materials. Key steps include nucleophilic substitution with fluorophenyl groups and cyclization to form the pyrazoloquinoline core. For example, phosphazene intermediates (e.g., compound 6 in ) are used to bypass competing side reactions during amination, achieving higher yields (~30–50%) . Reaction conditions such as temperature (60–80°C), solvent (THF or DMF), and catalysts (e.g., CuI for cross-coupling) critically influence regioselectivity and purity. The use of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a synthon allows diversification via Suzuki–Miyaura couplings .

Q. What spectroscopic and analytical techniques are recommended for characterizing fluorine-substituted pyrazolo[4,3-c]quinoline derivatives?

  • Answer : Essential techniques include:

  • ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and aromatic proton environments (e.g., δ ~8.18 ppm for quinoline protons in ).
  • Elemental analysis : Validates purity and stoichiometry (e.g., C 78.31%, H 4.76%, N 11.30% for a related compound) .
  • Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves regiochemical ambiguities in complex derivatives.

Q. How are initial biological activities of pyrazolo[4,3-c]quinolines screened in academic research?

  • Answer : Common assays include:

  • In vitro enzyme inhibition : Bacterial β-glucuronidase (βG) assays at neutral pH to mimic intestinal conditions, with IC₅₀ values calculated (e.g., compound 42 in showed IC₅₀ = 0.8 µM).
  • Anti-inflammatory screening : Measurement of nitric oxide (NO) production in LPS-stimulated macrophages ( ).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., EGFR inhibition in ) and normal fibroblast lines (e.g., WI-38) to assess selectivity.

Advanced Research Questions

Q. How can regioselective fluorination be optimized during the synthesis of 6,8-difluoro-substituted pyrazoloquinolines?

  • Answer : Regioselectivity is controlled by:

  • Directed ortho-metalation : Using directing groups (e.g., trifluoroacetyl in ) to position fluorine atoms.
  • Halogen exchange : Substituting bromine with fluorine via Balz–Schiemann or nucleophilic aromatic substitution under high-temperature conditions (160°C, DMF) .
  • Protecting group strategies : Temporary blocking of reactive sites (e.g., amino groups) to prevent undesired fluorination .

Q. What strategies address competing side reactions during the amination of pyrazoloquinoline intermediates?

  • Answer : Direct amination often fails due to side reactions (e.g., over-alkylation). Effective alternatives include:

  • Phosphazene-mediated routes : Using intermediates like 6 ( ) to stabilize reactive amines, achieving >90% conversion.
  • Buchwald–Hartwig coupling : Palladium-catalyzed amination for arylhalide substrates, tolerating electron-withdrawing groups (e.g., fluorine) .
  • Microwave-assisted synthesis : Reducing reaction times (e.g., 30 minutes vs. 24 hours) to minimize decomposition .

Q. How do structural modifications of pyrazolo[4,3-c]quinolines enhance bacterial β-glucuronidase inhibition while reducing off-target effects?

  • Answer : Key modifications include:

  • pH-sensitive substituents : Introducing 4-fluorophenylamino groups (e.g., compound 42 ) to exploit the pH-dependent surface charge of βG’s active pocket ( ).
  • Hydrophobic side chains : Enhancing intestinal localization and reducing systemic absorption.
  • In vivo validation : Co-administration with chemotherapeutics (e.g., CPT-11) in murine models to confirm reduced diarrhea without compromising antitumor efficacy .

Q. What computational or experimental approaches resolve contradictions in biological activity data across pyrazoloquinoline derivatives?

  • Answer : Contradictions (e.g., varying IC₅₀ values for similar compounds) are addressed via:

  • Molecular docking : Mapping interactions with target enzymes (e.g., βG’s Glu₄₁₆ and Asp₁₃₃ in ).
  • Free-energy perturbation (FEP) : Quantifying binding affinity changes due to fluorine substitution.
  • Dose-response reassessment : Testing compounds under standardized conditions (e.g., pH 7.4 for βG assays) .

Q. How can researchers leverage pyrazolo[4,3-c]quinoline cores to design dual-function inhibitors (e.g., antitumor and anti-inflammatory)?

  • Answer : Rational design involves:

  • Hybrid scaffolds : Combining pyrazoloquinoline with thiazole or pyrimidine moieties (e.g., compounds 6b and 7c in ) to target multiple pathways (EGFR and COX-2).
  • Pharmacophore modeling : Identifying critical hydrogen-bond donors (e.g., 3-amino groups) and hydrophobic regions for dual binding .
  • In vivo efficacy studies : Testing in xenograft models with concurrent inflammation markers (e.g., IL-6, TNF-α).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.